

# Quantum Chemical Calculations for Benzo[d]thiadiazole: A Technical Guide

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## Compound of Interest

Compound Name: *Benzo[d][1,2,3]thiadiazol-6-amine*

Cat. No.: *B1322888*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of Benzo[d]thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical methodologies, summarizes key quantitative data, and outlines the experimental and computational workflows relevant to the research and development of Benzo[d]thiadiazole-based compounds.

## Introduction to Benzo[d]thiadiazole

Benzo[d]thiadiazole is a bicyclic aromatic heterocycle that serves as a versatile scaffold in the design of novel therapeutic agents and functional organic materials. Its electron-deficient nature and rigid planar structure contribute to its unique electronic and photophysical properties. Quantum chemical calculations are instrumental in elucidating the structure-property relationships of Benzo[d]thiadiazole and its derivatives, providing insights that guide rational molecular design.

## Methodologies for Quantum Chemical Calculations

The investigation of Benzo[d]thiadiazole at the molecular level is predominantly carried out using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

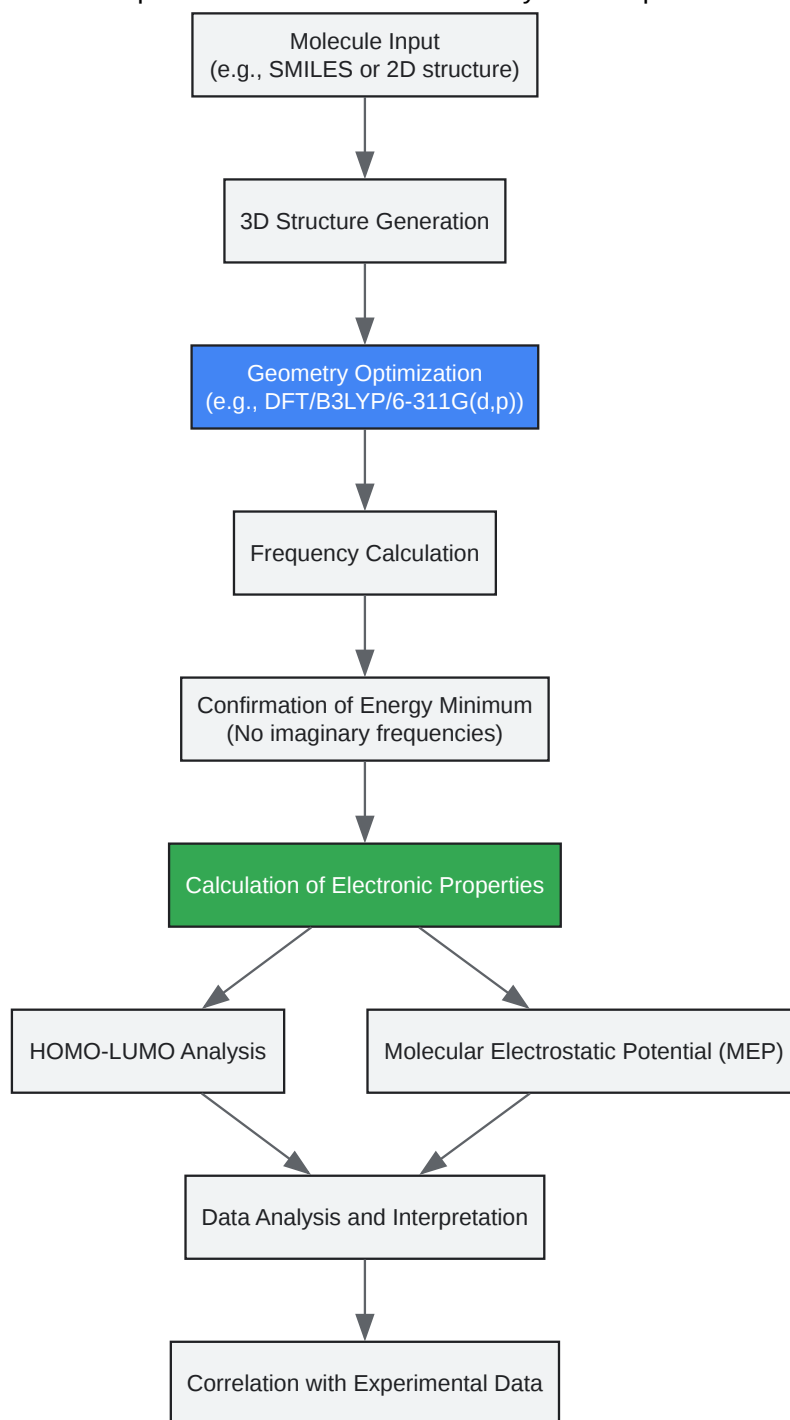
## Computational Protocol

A typical workflow for the quantum chemical analysis of Benzo[d]thiadiazole and its derivatives involves several key steps:

- **Geometry Optimization:** The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. A widely used method is the B3LYP functional with a 6-311G(d,p) basis set.<sup>[1]</sup> The planarity of the optimized structure is confirmed by examining the dihedral angles.
- **Frequency Analysis:** Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (absence of imaginary frequencies) and it predicts the vibrational spectra (IR and Raman).
- **Electronic Properties Calculation:** Various electronic properties are calculated to understand the molecule's reactivity and electronic behavior. These include:
  - **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
  - **Molecular Electrostatic Potential (MEP):** An MEP map is generated to visualize the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. This is vital for predicting intermolecular interactions.

The following diagram illustrates a typical computational workflow for studying heterocyclic compounds like Benzo[d]thiadiazole.

## Computational Workflow for Heterocyclic Compounds



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A typical workflow for quantum chemical calculations.

# Quantitative Data from Quantum Chemical Calculations

Quantum chemical calculations yield a wealth of quantitative data that characterize the molecular structure and electronic properties of Benzo[d]thiadiazole. The following tables present representative calculated data for the parent Benzo[d]thiadiazole molecule, based on typical computational studies of related derivatives.

Table 1: Calculated Geometric Parameters for Benzo[d]thiadiazole

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.405	C6-C1-C2	119.8
C2-C3	1.375	C1-C2-C3	120.2
C3-C4	1.404	C2-C3-C4	119.9
C4-C5	1.404	C3-C4-C5	120.1
C5-C6	1.376	C4-C5-C6	119.8
C1-C6	1.405	C5-C6-C1	120.2
C1-N1	1.380	C2-C1-N1	129.5
N1-S1	1.635	C1-N1-S1	105.0
S1-N2	1.635	N1-S1-N2	98.0
N2-C6	1.380	S1-N2-C6	105.0
-	-	N2-C6-C5	129.5

Note: These values are representative and can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Electronic Properties of Benzo[d]thiadiazole

Property	Value
HOMO Energy	-6.5 to -7.0 eV
LUMO Energy	-1.5 to -2.0 eV
HOMO-LUMO Gap ( $\Delta E$ )	4.5 to 5.5 eV
Dipole Moment	1.5 to 2.0 Debye
Electron Affinity	~1.1 eV <sup>[2]</sup>

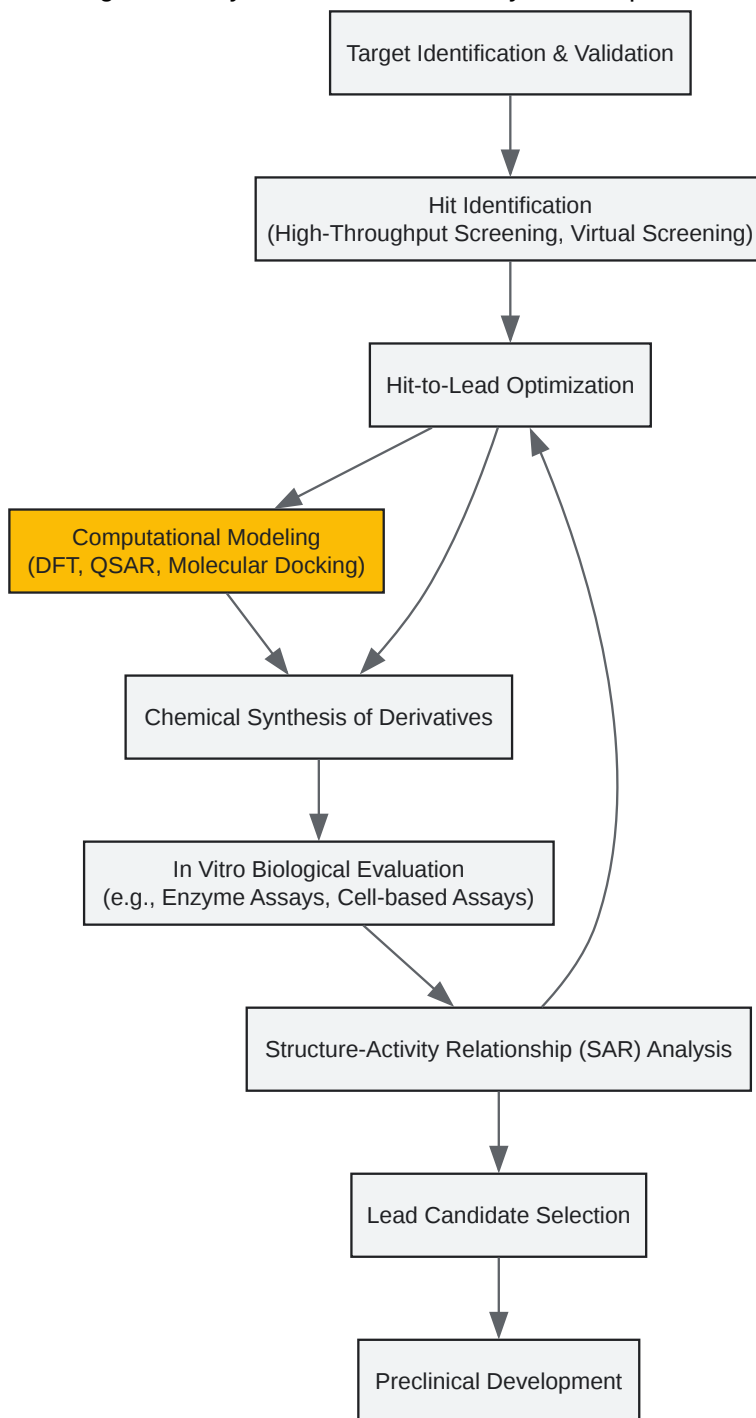
## Application in Drug Discovery

Benzo[d]thiadiazole derivatives have shown promise as anticancer agents, often by targeting key signaling pathways involved in tumor growth and proliferation. Quantum chemical calculations play a crucial role in the drug discovery process, from lead identification to optimization.

## Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery of drugs based on heterocyclic scaffolds like Benzo[d]thiadiazole.

## Drug Discovery Workflow for Heterocyclic Compounds

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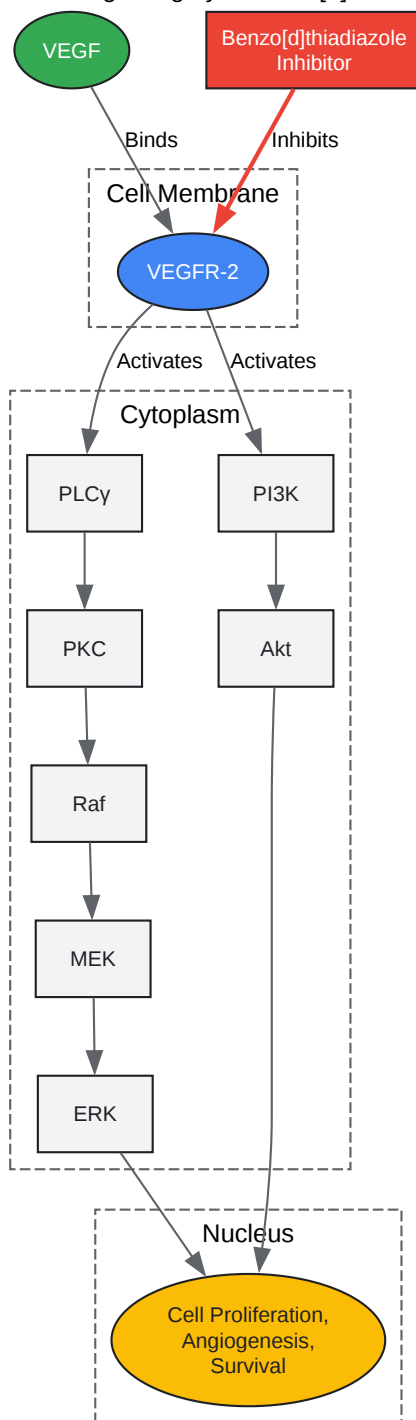
A simplified workflow for drug discovery.

## Targeting Signaling Pathways in Cancer

Several studies have highlighted the potential of Benzo[d]thiadiazole derivatives to inhibit key kinases in cancer-related signaling pathways, such as the VEGFR-2, BRAF, and Akt pathways. For instance, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and indicates the point of inhibition by a hypothetical Benzo[d]thiadiazole-based inhibitor.

## Inhibition of VEGFR-2 Signaling by a Benzo[d]thiadiazole Derivative

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VEGFR-2 signaling pathway inhibition.



## Conclusion

Quantum chemical calculations are an indispensable tool in the study of Benzo[d]thiadiazole and its derivatives. They provide fundamental insights into the structural and electronic properties of these molecules, which is critical for their application in drug discovery and materials science. By leveraging computational methods, researchers can accelerate the design and development of novel Benzo[d]thiadiazole-based compounds with desired functionalities.

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## References

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